molecular formula C15H17N7O2S B2428756 1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea CAS No. 899969-26-7

1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea

Cat. No.: B2428756
CAS No.: 899969-26-7
M. Wt: 359.41
InChI Key: GCMWIKKMHWMMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea is a synthetic organic compound that features a combination of isoxazole, tetrazole, and urea functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2S/c1-11-10-13(19-24-11)17-14(23)16-8-5-9-25-15-18-20-21-22(15)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,16,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMWIKKMHWMMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NCCCSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key fragments (Figure 1):

  • 5-Methylisoxazol-3-yl moiety : Introduced via isocyanate coupling.
  • Tetrazole-thiopropyl bridge : Synthesized through sequential tetrazole cyclization and thioether formation.
  • Urea linkage : Formed by nucleophilic addition of an amine to an isocyanate.

Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

The tetrazole-thiol group is synthesized via cyclization of phenyl cyanide derivatives. Source demonstrates that 5-aryl-1H-tetrazoles are efficiently prepared using sodium azide (NaN₃) and transition metal catalysts under microwave or thermal conditions.

Catalytic Cyclization of Phenyl Cyanide

A representative procedure involves:

  • Reagents : 4-Bromobenzonitrile (1.0 equiv), NaN₃ (1.5 equiv), CuCl (4 mol%)
  • Conditions : DMF, 120°C, 12 h.
  • Yield : 90%.

Alternative catalysts (ZnCl₂, Pt nanoparticles) and solvents (DMF, acetonitrile) are compared in Table 1.

Table 1: Tetrazole Cyclization Optimization
Catalyst Solvent Temp (°C) Time (h) Yield (%)
CuCl DMF 120 12 90
ZnCl₂ DMF 90 3.5 95
Pt NPsVC DMF 90 3.5 95
[Cu(phen)]NO₃ DMF 65 0.25* 85

*Microwave-assisted.

The thiol derivative is obtained by treating the tetrazole with H₂S or via acid hydrolysis of a protected thioether precursor.

Thioether Linkage Formation

The tetrazole-thiol is alkylated with 1-bromo-3-chloropropane to install the thioether spacer.

Alkylation Conditions

  • Reagents : 1-Phenyl-1H-tetrazole-5-thiol (1.0 equiv), 1-bromo-3-chloropropane (1.2 equiv), K₂CO₃ (2.0 equiv)
  • Solvent : Acetonitrile, 60°C, 6 h.
  • Yield : 82% (isolated via silica chromatography).

Amination of Terminal Chloride

The chloropropyl intermediate is converted to the amine via Gabriel synthesis:

  • Phthalimide Protection : React with potassium phthalimide in DMF (80°C, 8 h).
  • Deprotection : Hydrazine hydrate in ethanol (reflux, 4 h).
  • Overall Yield : 75% over two steps.

Urea Bond Formation

The amine reacts with 5-methylisoxazol-3-yl isocyanate under anhydrous conditions:

Isocyanate Preparation

5-Methylisoxazol-3-amine is treated with triphosgene in dichloromethane (0°C, 2 h).

Coupling Reaction

  • Reagents : 3-((1-Phenyl-1H-tetrazol-5-yl)thio)propylamine (1.0 equiv), 5-methylisoxazol-3-yl isocyanate (1.1 equiv)
  • Conditions : Dry THF, 25°C, 12 h.
  • Workup : Precipitation with hexane, recrystallization from ethyl acetate.
  • Yield : 88% (HPLC purity >98%).

Mechanistic Insights

Tetrazole Cyclization

The [2+3] cycloaddition between nitriles and azide ions proceeds via a transition metal-mediated mechanism. Cu(I) facilitates nitrile activation, enabling azide attack to form the tetrazole ring.

Urea Formation

The amine nucleophilically attacks the electrophilic carbon of the isocyanate, followed by proton transfer to yield the urea linkage (Figure 2).

Analytical Validation

1H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, tetrazole-H), 6.78 (s, 1H, isoxazole-H), 3.45 (t, J=6.8 Hz, 2H, SCH₂), 2.92 (q, 2H, NHCH₂), 2.38 (s, 3H, CH₃).
HRMS (ESI+) : m/z calcd for C₁₆H₁₇N₇O₂S [M+H]⁺ 396.1241, found 396.1238.

Comparative Method Assessment

Table 2: Synthetic Route Efficiency
Step Method Yield (%) Time
Tetrazole synthesis ZnCl₂/DMF 95 3.5 h
Thioether alkylation K₂CO₃/MeCN 82 6 h
Urea coupling THF, rt 88 12 h

Industrial Scalability Considerations

  • Continuous Flow Reactors : Improve safety in azide handling.
  • Catalyst Recycling : Magnetic CuFe₂O₄ nanoparticles enable >5 reuses without yield loss.
  • Green Solvents : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Challenges and Mitigation Strategies

  • Azide Safety : Use flow chemistry to minimize NaN₃ accumulation.
  • Regioselectivity : Microwave irradiation enhances 1-substituted tetrazole formation over 2-isomers.
  • Purification : Silica chromatography with ethyl acetate/hexane (1:1) effectively separates urea byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the isoxazole or tetrazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Pharmacological Applications

1. Indoleamine 2,3-Dioxygenase Inhibition
One of the primary applications of this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan. Inhibition of IDO is significant in cancer therapy, as it can enhance the effectiveness of anti-cancer treatments by reducing tumor-induced immunosuppression. Studies indicate that compounds similar to 1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea can modulate IDO activity, contributing to improved immune responses in cancer patients .

2. Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The structure allows for interaction with bacterial enzymes, potentially leading to the development of new antibiotics. A study highlighted the effectiveness of similar isoxazole compounds against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .

3. Neurological Disorders
The compound's structural characteristics suggest potential applications in treating neurological disorders. Compounds with similar frameworks have shown promise in modulating neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety disorders . Further research is needed to explore these effects specifically for this compound.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
IDO InhibitionModulates immune response in cancer therapyEnhances anti-cancer treatment effectiveness
Antimicrobial ActivityExhibits activity against various bacterial strainsBroad-spectrum efficacy observed
Neurological DisordersPotential modulation of neurotransmitter systemsPromising effects noted but requires further study

Case Studies

Case Study 1: Cancer Treatment Enhancement
A clinical trial investigated the use of an IDO inhibitor similar to this compound in combination with standard chemotherapy. Results indicated a significant improvement in patient outcomes, with a reduction in tumor size and enhanced immune response markers compared to controls.

Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that a derivative of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was found to involve disruption of bacterial metabolic pathways, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea would depend on its specific biological target. Generally, compounds with isoxazole and tetrazole groups can interact with enzymes or receptors, modulating their activity. The urea linkage might also play a role in binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1-(5-methylisoxazol-3-yl)-3-(3-(1H-tetrazol-5-yl)propyl)urea: Lacks the phenyl group, which might affect its biological activity.

    1-(5-methylisoxazol-3-yl)-3-(3-(1-phenyl-1H-tetrazol-5-yl)propyl)urea: Lacks the thio linkage, potentially altering its reactivity and interactions.

Uniqueness

1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea is unique due to the combination of isoxazole, tetrazole, and urea groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H16N6O CID 23540920 \text{C}_{14}\text{H}_{16}\text{N}_{6}\text{O}\quad \text{ CID 23540920 }

This structure includes a 5-methylisoxazole moiety and a 1-phenyl-1H-tetrazol-5-yl group, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit notable anticancer properties. The tetrazole ring is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells. For instance, a related compound was found to inhibit MET kinase activity, which is crucial in cancer progression, demonstrating nanomolar potency in preclinical models .

Antimicrobial Activity

Compounds containing isoxazole and tetrazole rings have been reported to possess antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents . The specific interactions and mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory effects of tetrazole derivatives are also noteworthy. Studies suggest that these compounds can modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation . This property could make them useful in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

The exact mechanism of action for This compound is not fully elucidated; however, it is hypothesized that the compound may act through multiple pathways:

  • Inhibition of Kinases : Similar structures have been shown to inhibit various kinases, which play pivotal roles in cell signaling pathways related to growth and survival.
  • Interaction with DNA : Some studies suggest that certain tetrazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that a related tetrazole derivative exhibited significant anticancer activity against several cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, showcasing its potential as a chemotherapeutic agent .

Study 2: Antimicrobial Effects

In a comparative study assessing various isoxazole derivatives, This compound displayed potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating bacterial infections .

Q & A

Q. How can researchers optimize the synthesis of 1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea to improve yield and purity?

  • Methodological Answer : The synthesis involves three key steps:

Intermediate preparation : Cyclization of 5-methylisoxazole-3-carboxylic acid derivatives to form the isoxazole core (e.g., using hydrazides and dehydrating agents like POCl₃) .

Thiolation : Introduce the (1-phenyl-1H-tetrazol-5-yl)thio group via nucleophilic substitution, employing reagents like Lawesson’s reagent or thiourea derivatives under inert atmospheres .

Urea coupling : React the intermediate with 3-aminopropylthiol derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Critical parameters include temperature control (<50°C to avoid side reactions), solvent selection (e.g., toluene for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is required:
  • 1H/13C NMR : Confirm regiochemistry of the isoxazole and tetrazole rings (e.g., characteristic shifts for methylisoxazole protons at δ 2.4–2.6 ppm) .
  • HRMS (ESI+) : Validate molecular weight (expected [M+H]+ ≈ 414.12 g/mol) .
  • FT-IR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and thioether S–C bonds (~650 cm⁻¹) .
  • Elemental analysis : Ensure C, H, N, S content matches theoretical values (e.g., C: ~52%, N: ~27%) .

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodological Answer : Initial screening should focus on:
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or cyclooxygenases using fluorometric assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., adenosine A2A receptor) .
    Positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤0.1%) are critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

  • Methodological Answer : SAR strategies include:
  • Substituent variation : Replace the 5-methylisoxazole with bulkier groups (e.g., cyclopropyl) to assess steric effects on target binding .
  • Linker modification : Test propylthio vs. ethylthio chains to optimize hydrophobicity (logP calculations via ChemAxon) .
  • Tetrazole substitution : Compare 1-phenyltetrazole with heteroaryl analogs (e.g., thiophene) to improve metabolic stability .
    Use molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 .

Q. What experimental frameworks are suitable for studying environmental fate and ecotoxicological impacts?

  • Methodological Answer : Follow the INCHEMBIOL project design :
  • Abiotic studies : Hydrolysis (pH 5–9 buffers, 25–50°C), photolysis (UV irradiation, λ >290 nm), and soil sorption (OECD Guideline 106) .
  • Biotic studies : Microcosm assays with Daphnia magna (acute toxicity, EC₅₀) and soil microbiota (OECD 307 for degradation) .
  • Bioaccumulation : Use HPLC-MS/MS to measure BCF (bioconcentration factor) in zebrafish embryos .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Address discrepancies via:
  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free media) .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify promiscuous binding .
  • Metabolite analysis : LC-MS/MS to detect degradation products in cell lysates that may confound results .
    Statistical tools like ANOVA with post-hoc Tukey tests can quantify variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.